1,3-Bis(4-chloro-2,5-dimethoxyphenyl)urea
Description
1,3-Bis(4-chloro-2,5-dimethoxyphenyl)urea is an organic compound with the molecular formula C17H19ClN2O5 It is a derivative of urea, featuring two 4-chloro-2,5-dimethoxyphenyl groups attached to the nitrogen atoms of the urea moiety
Properties
IUPAC Name |
1,3-bis(4-chloro-2,5-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5/c1-23-13-7-11(15(25-3)5-9(13)18)20-17(22)21-12-8-14(24-2)10(19)6-16(12)26-4/h5-8H,1-4H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPOPOVBHMOYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chloro-2,5-dimethoxyphenyl)urea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with another equivalent of 4-chloro-2,5-dimethoxyaniline to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of triphosgene is preferred due to its stability and ease of handling compared to phosgene. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chloro-2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1,3-Bis(4-chloro-2,5-dimethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of urea-based inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chloro-2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,5-dimethoxyphenyl)urea
- 1,3-Bis(2,4-dimethoxyphenyl)urea
- 1,3-Bis(2,6-dichlorophenyl)urea
Uniqueness
1,3-Bis(4-chloro-2,5-dimethoxyphenyl)urea is unique due to the presence of both chloro and methoxy substituents on the phenyl rings. This combination of substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other urea derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
